2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane
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Overview
Description
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is a silicon-containing heterocyclic compound It is characterized by the presence of silicon, oxygen, and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane typically involves the reaction of aminoalkylethoxysilanes with chlormethylthiophene derivatives. The reaction conditions often include the use of triethanolamine to facilitate the formation of the desired silatrane derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with chlormethylthiophene derivatives to form N-(2-thenyl) derivatives.
Addition Reactions: Phenyl- and diphenylphosphines add to the compound under UV irradiation to form phosphino derivatives.
Common Reagents and Conditions
Chlormethylthiophene: Used in substitution reactions.
Triethanolamine: Facilitates the formation of silatrane derivatives.
Phenyl- and Diphenylphosphines: Used in addition reactions under UV irradiation.
Major Products Formed
N-(2-thenyl) derivatives: Formed from substitution reactions with chlormethylthiophene.
Phosphino derivatives: Formed from addition reactions with phenyl- and diphenylphosphines.
Scientific Research Applications
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various silatrane derivatives.
Medicine: Investigated for its potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane involves its ability to form stable complexes with various reagents. The silicon atom within the ring structure plays a crucial role in facilitating these interactions. The compound’s reactivity is influenced by the presence of oxygen and nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2,2-Dimethyl-1,3-dioxa-6-aza-2-silacyclooctane is unique due to its specific ring structure that includes silicon, oxygen, and nitrogen atoms. This combination of elements within a single ring imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Properties
CAS No. |
14880-50-3 |
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Molecular Formula |
C6H15NO2Si |
Molecular Weight |
161.27 g/mol |
IUPAC Name |
2,2-dimethyl-1,3,6,2-dioxazasilocane |
InChI |
InChI=1S/C6H15NO2Si/c1-10(2)8-5-3-7-4-6-9-10/h7H,3-6H2,1-2H3 |
InChI Key |
FIEZGKJURXRKTH-UHFFFAOYSA-N |
Canonical SMILES |
C[Si]1(OCCNCCO1)C |
Origin of Product |
United States |
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